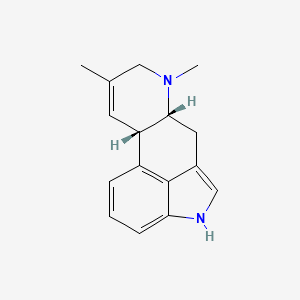
Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- is a chemical compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are found in various natural sources, including fungi and plants. These compounds have been studied extensively for their pharmacological properties and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- involves multiple steps, starting from simpler precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the ergoline skeleton. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ergoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the desired compound from reaction mixtures.
化学反応の分析
Types of Reactions
Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use in treating migraines and other neurological conditions.
Industry: Used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and other proteins that play a role in various physiological processes. The compound’s effects are mediated through these interactions, leading to changes in cellular signaling pathways and biological responses.
類似化合物との比較
Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- can be compared with other ergoline derivatives, such as:
Lysergic Acid Diethylamide (LSD): Known for its psychedelic effects.
Ergotamine: Used in the treatment of migraines.
Ergine: Found in certain plant species and known for its psychoactive properties.
Each of these compounds has unique structural features and biological activities, making them distinct from one another. Ergoline, 8,9-didehydro-6,8-dimethyl-, (10beta)- is unique in its specific chemical structure and the resulting pharmacological properties.
特性
CAS番号 |
82597-81-7 |
|---|---|
分子式 |
C16H18N2 |
分子量 |
238.33 g/mol |
IUPAC名 |
(6aR,10aS)-7,9-dimethyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,13,15,17H,7,9H2,1-2H3/t13-,15+/m0/s1 |
InChIキー |
XJOOMMHNYOJWCZ-DZGCQCFKSA-N |
異性体SMILES |
CC1=C[C@@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |
正規SMILES |
CC1=CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


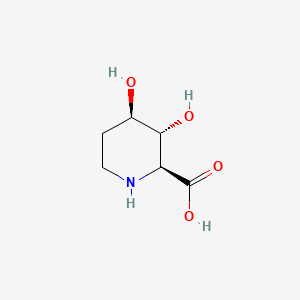



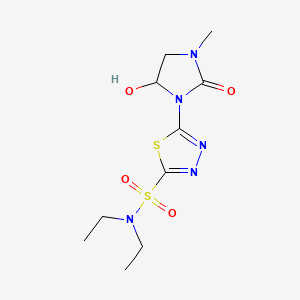
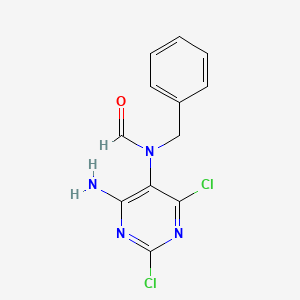
![1,3-thiazol-5-ylmethyl N-[(2S,3R)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12809094.png)
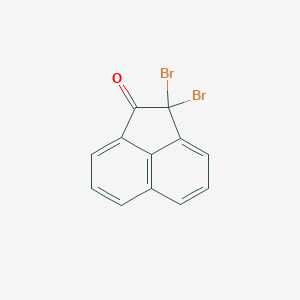
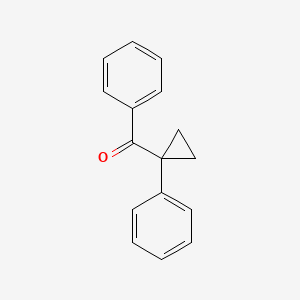
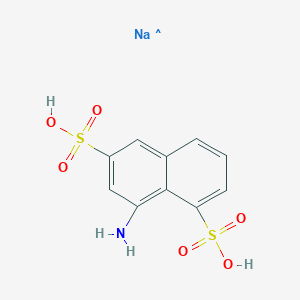
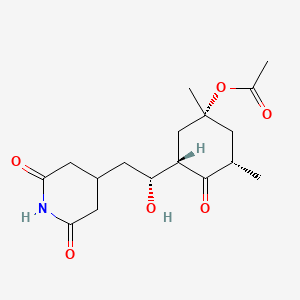
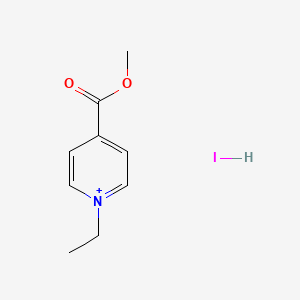
![4'-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12809122.png)
![1-Amino-9,10-dihydro-4-[[4-[(methylamino)methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B12809135.png)
